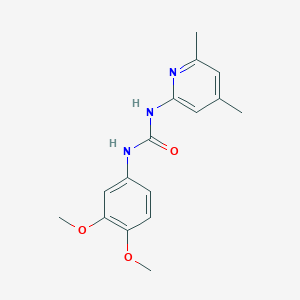
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound used in scientific research for various purposes. It is a crystalline solid that is soluble in organic solvents and is widely used as a polar aprotic solvent.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood, but it is believed to act as a polar aprotic solvent that can stabilize reactive intermediates and facilitate reactions. It can also act as a hydrogen bond acceptor and donor, which can influence the reactivity of certain compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, but it is generally considered to be relatively non-toxic and non-irritating. It has been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is its high solubility in organic solvents, which makes it a useful solvent for a wide range of organic reactions. It is also relatively non-toxic and non-irritating, which makes it a safer alternative to other solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
One limitation of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is its relatively high cost compared to other solvents. It is also not as widely available as other solvents, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. One area of interest is its use in the synthesis of new pharmaceutical compounds, particularly those that are difficult to synthesize using other solvents. Another area of interest is its potential use as a catalyst or reagent in new organic reactions. Finally, there is potential for further research on the toxicity and environmental impact of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, particularly in comparison to other solvents.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as carbodiimide. The resulting intermediate is then reacted with an isocyanate derivative to form N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has a wide range of applications in scientific research. It is commonly used as a solvent in organic synthesis reactions, particularly in the synthesis of peptides and other complex organic molecules. It is also used as a reagent in the preparation of various heterocyclic compounds.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-7-11(2)17-15(8-10)19-16(20)18-12-5-6-13(21-3)14(9-12)22-4/h5-9H,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOUNXMIPRVXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

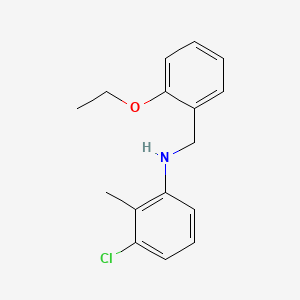
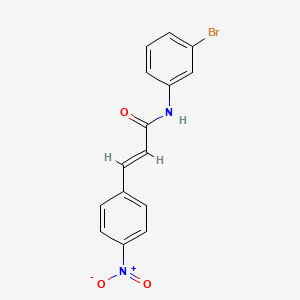
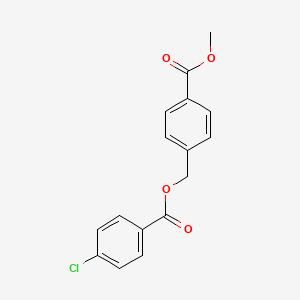
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)

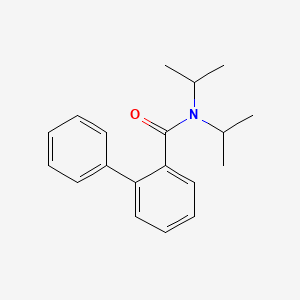
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)


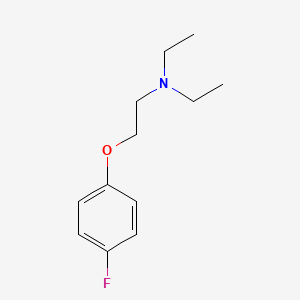

![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)